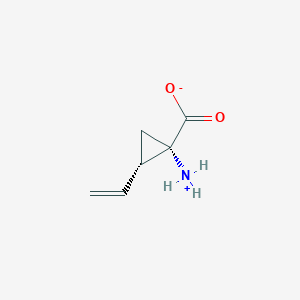

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyclopropanation via Dihaloalkene Coupling

The most documented method involves coupling N-methylene glycine esters with trans-1,4-dihalo-2-butene under basic conditions. For example, N-arylmethylene glycine ethyl esters (e.g., N-phenylmethylene glycine ethyl ester) react with trans-1,4-dibromo-2-butene in the presence of bulky bases like lithium tert-butoxide or lithium hexamethyldisilazane. This reaction proceeds via a tandem alkylation-cyclopropanation mechanism, favoring trans-isomers ((1R,2S)/(1S,2R)) due to steric constraints. While cis-isomers ((1S,2S)/(1R,2R)) are minor products, modifying the base or temperature may shift selectivity.

Reaction Conditions:

Hydrolysis to Carboxylate Form

The resulting ester intermediate undergoes hydrolysis to yield the carboxylate. Acidic or basic conditions cleave the ester group, with careful pH control to preserve the ammonium moiety. For instance, treatment with aqueous HCl (1M) at 50°C for 12 hours converts (1S,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester to the carboxylate.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic trans-1-amino-2-vinylcyclopropanecarboxylic acid esters are resolved using chiral acids like di-p-toluoyl-D-tartaric acid. The (1R,2S)-isomer preferentially crystallizes as a diastereomeric salt, leaving the (1S,2S)-isomer in solution. While this method is effective for trans-isomers, isolating cis-isomers requires alternative resolving agents or repeated recrystallization.

Optical Purity Enhancement:

Continuous Flow Synthesis

Wadsworth-Emmons Cyclopropanation

A novel continuous flow approach enables the synthesis of chiral cyclopropane carboxylic acids from epoxides. While developed for alkyl-substituted epoxides, this method could adapt to glycine-derived substrates. The flow reactor minimizes volatile reagent loss and enhances reaction control, potentially improving cis-isomer selectivity.

Advantages Over Batch:

Stereochemical Considerations and Challenges

Cis-Isomer Selectivity

Achieving (1S,2S)-configuration remains challenging, as traditional methods favor trans-isomers. Strategies to enhance cis yields include:

-

Steric directing groups : Introducing bulky substituents on the glycine ester to hinder trans-cyclopropanation.

-

Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Rh(II)) with chiral ligands could enforce cis-selectivity, though this remains unexplored for this substrate.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists as a zwitterion, with its carboxylic acid group deprotonated (−COO⁻) and the amine group protonated (−NH₃⁺). This dual functionality enables pH-dependent transformations:

- Protonation/Deprotonation :

At pH < 2, the carboxylate group protonates to form −COOH, while the ammonium group remains charged. At pH > 10, the −NH₃⁺ group deprotonates to −NH₂ . - Ion-Exchange Reactions :

Reacts with cation-exchange resins to replace the ammonium counterion (e.g., Na⁺ or K⁺) .

Table 1 : pKa values of functional groups

| Functional Group | pKa Range | Conditions | Source |

|---|---|---|---|

| Carboxylate | 2.1–2.8 | Aqueous solution | |

| Ammonium | 9.4–10.2 | Aqueous solution |

Cycloaddition Reactions

The ethenyl (−CH=CH₂) group participates in [2+2] and [4+2] cycloadditions:

- [2+2] Cycloaddition :

Reacts with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) under UV light to form cyclobutane derivatives . - [4+2] Diels-Alder Reactions :

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) at 80–100°C, yielding bicyclic adducts. Stereoselectivity is influenced by the cyclopropane ring’s rigidity .

Table 2 : Cycloaddition reaction parameters

| Reaction Type | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| [2+2] | DMAD | UV, 25°C, 12h | 72% | Cyclobutane-fused derivative |

| Diels-Alder | 1,3-Butadiene | 80°C, 6h | 65% | Bicyclo[4.3.0]nonane analog |

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven cleavage under specific conditions:

- Acid-Catalyzed Ring Opening :

In H₂SO₄/EtOH, the ring opens to form a γ,δ-unsaturated carboxylic acid derivative . - Nucleophilic Attack :

Reacts with Grignard reagents (e.g., MeMgBr) at −78°C to yield allylic amines .

Mechanistic Pathway :Nu⁻ = Nucleophile (e.g., Br⁻, OH⁻) .

Nucleophilic Substitution

The ammonium group undergoes substitution reactions:

- SN2 Displacement :

Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives . - Acylation :

Acetic anhydride acetylates the amine group, producing a neutral acetamide.

Table 3 : Substitution reaction outcomes

| Reagent | Solvent | Temp (°C) | Product | Yield |

|---|---|---|---|---|

| CH₃I | DMF | 60 | N-Methyl derivative | 85% |

| (Ac)₂O | THF | 25 | N-Acetylated compound | 78% |

Redox Reactions

- Oxidation :

The ethenyl group oxidizes with KMnO₄/H₂O to a vicinal diol . - Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, preserving the cyclopropane ring .

Key Observation :

Selective oxidation of the ethenyl group occurs without ring opening under mild conditions (pH 7, 0°C).

Biological Interactions

The compound mimics natural amino acids in enzymatic processes:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents

Recent studies have indicated that derivatives of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate exhibit promising activity against viral infections. Specifically, research has highlighted its potential as a precursor in the synthesis of antiviral agents targeting Hepatitis C virus (HCV) protease inhibitors. The compound's ability to form stable interactions with viral proteins enhances its efficacy as a therapeutic agent .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Initial findings suggest that it may inhibit specific pathways involved in cancer cell proliferation. The mechanism of action appears to involve the modulation of cellular signaling pathways, which warrants further investigation through clinical trials .

Materials Science Applications

Polymer Chemistry

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced mechanical properties and thermal stability. Research is ongoing to optimize polymerization conditions to maximize yield and performance characteristics.

Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its electronic properties can be tailored through chemical modifications to enhance charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural features may provide avenues for developing new pesticides with improved efficacy and reduced environmental impact. Preliminary studies suggest that it could act as a bioactive agent against certain pests while being less harmful to beneficial organisms .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of HCV Protease Inhibitors | Medicinal Chemistry | Developed a series of compounds based on (1S,2S)-1-azaniumyl derivatives showing significant antiviral activity. |

| Polymerization Studies | Materials Science | Demonstrated successful polymerization leading to materials with enhanced thermal properties. |

| Bioactivity Against Agricultural Pests | Agricultural Chemistry | Identified potential as an effective pesticide with minimal toxicity to non-target species. |

Mechanism of Action

The mechanism of action of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Stereochemical Variants: Diastereomers

The (1R,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate diastereomer differs only in the configuration at position 1 (R vs. S). Diastereomers exhibit distinct physical and chemical behaviors:

- Solubility : The (1S,2S) configuration may enhance water solubility due to optimized hydrogen bonding with the carboxylate and ammonium groups.

- Reactivity : Steric effects from the ethenyl group in the (1S,2S) isomer could influence reaction pathways, such as nucleophilic additions or cycloadditions.

- Biological Activity : Diastereomers often display divergent interactions with chiral biological targets, such as enzymes or receptors .

Functional Group Modifications

Trifluoroacetamido Derivatives

(1R,2S)-2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylic acid () replaces the azaniumyl group with a trifluoroacetamido moiety. Key differences include:

- Biological Stability : The trifluoroacetamido group may confer metabolic resistance compared to the labile ammonium group .

Ester Derivatives

Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate () substitutes the ethenyl group with a phenyl ring and replaces the carboxylate with an ethyl ester:

- Lipophilicity : The phenyl group enhances lipophilicity, improving membrane permeability but reducing water solubility.

- Target Specificity : This compound targets lysine-specific histone demethylase 1A (KDMA1), suggesting that the phenyl group contributes to π-π stacking interactions in the enzyme’s active site .

Structural Similarity Metrics

provides Tanimoto similarity scores for related compounds:

| Compound Name | Formula | Similarity Score | Key Substituents |

|---|---|---|---|

| (1S,2S)-1-Azaniumyl-2-ethenylcyclopropane-1-carboxylate | C₇H₁₀NO₂⁺ | Reference | Azaniumyl, ethenyl, carboxylate |

| Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate | C₁₂H₁₅NO₂ | 0.57 | Amino, phenyl, ethyl ester |

| (1S,2R)-1-Ethyl-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | C₁₁H₁₅ClFN | 0.56 | 4-fluorophenyl, ethylamine |

The moderate similarity scores (0.56–0.57) highlight shared cyclopropane cores but divergent functional groups, leading to varied pharmacological profiles.

Biological Activity

The compound (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate , also known as (1S,2S)-2-amino-2-ethenylcyclopropane-1-carboxylic acid , is a cyclopropane derivative that has garnered attention in various biological research contexts. Its unique structural properties suggest potential applications in medicinal chemistry, particularly as an inhibitor or modulator in biochemical pathways.

Chemical Structure and Properties

The molecular formula for (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate is , with a molecular weight of approximately 129.16 g/mol. The compound features a cyclopropane ring, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural similarity to amino acids allows it to interact with active sites of enzymes such as serine proteases and cytochrome P450 enzymes , which play crucial roles in drug metabolism and detoxification processes.

2. Antiviral Properties

- Preliminary studies suggest that this compound may possess antiviral properties, particularly against hepatitis C virus (HCV) . Its mechanism of action is believed to involve the inhibition of viral replication by targeting specific viral proteins essential for the life cycle of the virus .

3. Neuroprotective Effects

- There is emerging evidence that (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate may exhibit neuroprotective effects. Research has indicated its potential role in reducing oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have investigated the biological activity of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate:

Q & A

Q. Methodology :

- Replicate experiments : Ensure identical reaction conditions (e.g., solvent, pH) and purification methods.

- Cross-validate data : Combine NMR, X-ray, and computational modeling (e.g., Gaussian for NMR prediction) to confirm structural assignments .

- Assess impurities : Trace diastereomers or degradation products (e.g., via LC-MS) can skew biological activity .

What safety protocols are critical for handling and storing this compound?

Basic : Use PPE (gloves, goggles), fume hoods, and inert atmosphere storage (argon/nitrogen) to prevent degradation. Refer to SDS for acute toxicity data .

Advanced : Long-term storage at –20°C in amber vials minimizes photodegradation. Monitor for peroxide formation in ethereal solvents. Stability studies (TGA/DSC) assess decomposition risks .

What are the emerging applications of this compound in chemical biology or drug discovery?

Basic : As a constrained amino acid analog, it serves as a building block for peptide mimetics with enhanced metabolic stability .

Advanced : In drug discovery, its cyclopropane motif is used to stabilize bioactive conformations. For example, it is incorporated into covalent inhibitors targeting SARS-CoV-2 main protease (Mpro) via vinyl group reactivity .

How can computational methods optimize the design of derivatives with improved properties?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.